2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide
Description
2-Amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with an amino group at the 2-position and an (E)-configured 1-methylpyrrolidin-2-ylidene moiety. This compound is of interest due to its structural hybridity, combining a sulfonamide pharmacophore with a cyclic imine group, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C11H15N3O2S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
(NE)-2-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H15N3O2S/c1-14-8-4-7-11(14)13-17(15,16)10-6-3-2-5-9(10)12/h2-3,5-6H,4,7-8,12H2,1H3/b13-11+ |
InChI Key |
IKVOYVPNNHGBFN-ACCUITESSA-N |
Isomeric SMILES |
CN\1CCC/C1=N\S(=O)(=O)C2=CC=CC=C2N |
Canonical SMILES |
CN1CCCC1=NS(=O)(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide typically involves the following steps:
Intramolecular Cyclization: The preparation of benzenesulfonamide derivatives often starts with the intramolecular cyclization of a chloroacetamide derivative when treated with ammonium.
Rearrangement Reactions: The intermediate products undergo rearrangement reactions to form the final benzenesulfonamide structure.
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide has several scientific research applications:
Biology: The compound has shown potential as an inhibitor of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This makes it a candidate for anticancer research.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH in cells and is overexpressed in many cancer cells. By inhibiting CA IX, the compound disrupts the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include the binding of the compound to the active site of CA IX, preventing its normal function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzenesulfonamide Core
(E)-4-Methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide (3-2k)
- Structure: Differs by replacement of the 2-amino group with a 4-methyl substituent .
- Synthesis : Prepared via visible-light–mediated sulfonylimination (40% yield) .
- Physicochemical Properties : Melting point = 146–147°C; molecular weight = 252.1 g/mol.
N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide
- Structure: Features a phenylmethyleneamino group at the 4-position and an ethyl-substituted pyrrolidine .
- Toxicity : Acute LD50 >1 gm/kg (mice, intraperitoneal) .
- Key Differences: The bulky phenyl group may enhance lipophilicity but reduce metabolic stability compared to the target compound’s simpler amino substituent.
Variations in the Imine Moiety
2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide
- Structure: Incorporates a benzimidazole ring and dimethylamino-imine group .
- Crystallography : Characterized via single-crystal X-ray diffraction, highlighting planar geometry and hydrogen-bonding networks .
(NZ)-N-(1-Methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene)amino]benzenesulfonamide
Functional Group Modifications
(S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Discussion of Key Findings
- Hydrogen Bonding: The amino group in the target compound may enhance solubility and crystallinity compared to methyl or nitro-substituted analogs, as seen in related Schiff bases .
- Toxicity Considerations : Ethyl and phenyl substitutions in analogs correlate with moderate acute toxicity , whereas the target’s methyl group may offer a safer profile.
- Computational Tools : Programs like SHELX and ORTEP are critical for structural validation, particularly for analyzing imine geometry and hydrogen-bonding patterns .
Biological Activity
2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antidiabetic, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its pharmacological significance. The presence of the pyrrolidine moiety enhances its interaction with biological targets, potentially influencing its efficacy.
Biological Activity Overview
The biological activities of 2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antibacterial properties. A study utilizing the disc diffusion method demonstrated that various synthesized sulfonamides, including derivatives similar to our compound, showed potent antibacterial effects against standard bacterial strains. For instance, compounds with structural similarities exhibited zones of inhibition comparable to established antibiotics .
2. Antidiabetic Activity
Preliminary evaluations of the antidiabetic potential of the compound were conducted using streptozotocin-induced diabetic models. The results indicated that certain derivatives demonstrated a significant reduction in blood glucose levels compared to control groups. This suggests that modifications in the structure could enhance the hypoglycemic effect .
3. Anticancer Activity
The anticancer properties of related pyrrolidine derivatives have been explored extensively. For example, compounds that inhibit the p300/CBP bromodomain have shown promising results in reducing tumor cell proliferation. These findings suggest that similar mechanisms may be applicable to our compound, warranting further investigation into its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have focused on the biological activity of sulfonamide derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Significant antibacterial activity against Gram-positive and Gram-negative bacteria was observed using disc diffusion methods. |
| Study 2 | Antidiabetic | Compounds showed a notable decrease in blood glucose levels in diabetic models, indicating potential for diabetes management. |
| Study 3 | Anticancer | Inhibition of tumor cell growth was reported with certain derivatives, suggesting a pathway for further development as anticancer agents. |
The mechanisms through which 2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide exerts its effects are multifaceted:
- Inhibition of Enzymatic Activity: The sulfonamide group may inhibit bacterial dihydropteroate synthase, a crucial enzyme in folate synthesis.
- Cell Signaling Modulation: The pyrrolidine component may interact with various cellular receptors or enzymes involved in metabolic pathways, influencing insulin sensitivity and glucose metabolism.
- Epigenetic Regulation: Similar compounds have been shown to affect histone acetylation patterns, which could play a role in their anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
